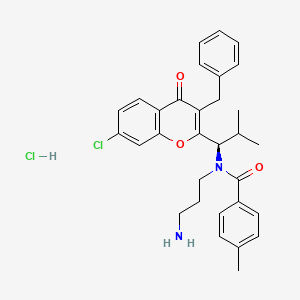

(R)-N-(3-aminopropyl)-N-(1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropyl)-4-methylbenzamide hydrochloride

Overview

Description

SB-743921 is a potent inhibitor of the kinesin spindle protein Eg5 (Ki = 0.5 nM for microtubule-stimulated ATPase activity). It inhibits the growth of HCT116 colon, LNCaP and PC3 prostate, K562 leukemia, BxPC-3 pancreas, and NCI-H1299 lung cancer cell lines in vitro (GI50s = 25, 22, 48, 50, 80, and 82 nM, respectively). In vivo, SB-743921 induces complete tumor regression in a COLO 205 mouse xenograft model and partial regression in MCF-7, SK-MES, H69, and OVCAR-3 mouse xenograft models. SB-743921 (2.5-10 mg/kg) also reduces tumor volume in a dose-dependent manner in a diffuse large B cell lymphoma (DLBCL) mouse xenograft model.

SB-743921 is a synthetic small molecule with potential antineoplastic properties. SB-743921 selectively inhibits kinesin spindle protein (KSP), an important protein involved in the early stages of mitosis that is expressed in proliferating cells. Inhibition of KSP results in inhibition of mitotic spindle assembly and interrupts cell division, thereby causing cell cycle arrest and induction of apoptosis.

Mechanism of Action

Target of Action

SB 743921, also known as ®-N-(3-aminopropyl)-N-(1-(3-benzyl-7-chloro-4-oxo-4H-chromen-2-yl)-2-methylpropyl)-4-methylbenzamide hydrochloride, primarily targets the Kinesin Spindle Protein (KSP), also known as Eg5 . KSP is a mitotic kinesin protein essential for cell cycle control and motility .

Mode of Action

SB 743921 acts as a potent inhibitor of KSP’s ATPase activity . It selectively targets rapidly dividing cells and disrupts spindle formation during cell division . This leads to cell cycle arrest in the G2/M phase .

Biochemical Pathways

The primary biochemical pathway affected by SB 743921 is the cell cycle, specifically the mitotic phase. By inhibiting KSP, SB 743921 disrupts the formation of the mitotic spindle, a structure crucial for chromosome segregation during cell division . This disruption leads to cell cycle arrest and ultimately, cell death .

Pharmacokinetics

The pharmacokinetics of SB 743921 have been evaluated in clinical studies . The maximum plasma concentration and area under the plasma concentration time curve appear to increase proportionally with dose .

Result of Action

The inhibition of KSP by SB 743921 results in cell cycle arrest in the G2/M phase, leading to apoptosis, or programmed cell death . This has shown cytotoxic activity in a spectrum of tumor cell lines . In preclinical cancer models, SB 743921 has demonstrated promising efficacy, including complete regressions in some cases .

Action Environment

The action, efficacy, and stability of SB 743921 can be influenced by various environmental factors. It’s important to note that the compound’s efficacy has been demonstrated in preclinical models of cancer, suggesting that it can effectively function in the complex environment of a tumor .

Biochemical Analysis

Biochemical Properties

SB 743921 has shown to have greater than 40,000 fold selectivity for KSP over other kinesins . It plays a significant role in biochemical reactions by interacting with the kinesin spindle protein, leading to the inhibition of the ATPase activity of this protein .

Cellular Effects

The compound SB 743921 has been observed to induce mitotic spindle dysfunction and cell cycle arrest by inhibiting Eg5 . This impacts cell function significantly, including effects on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of SB 743921 involves its binding to the kinesin spindle protein, leading to the inhibition of the ATPase activity of this protein . This results in the disruption of the mitotic spindle function and induces cell cycle arrest .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of SB 743921 have been observed to change over time. Preliminary Phase 1 studies have demonstrated that this compound is not associated with any neuropathy like other anti-mitotic agents .

Dosage Effects in Animal Models

The effects of SB 743921 vary with different dosages in animal models. The maximum-tolerated dose (MTD) of SB-743921 as a 1-h infusion every 21 days was established as 4 mg/m² .

Metabolic Pathways

The metabolic pathways that SB 743921 is involved in are primarily related to its interaction with the kinesin spindle protein and the subsequent inhibition of the ATPase activity of this protein .

Transport and Distribution

The transport and distribution of SB 743921 within cells and tissues are likely related to its interaction with the kinesin spindle protein .

Subcellular Localization

The subcellular localization of SB 743921 is likely to be in the region of the mitotic spindle, given its interaction with the kinesin spindle protein .

Properties

IUPAC Name |

N-(3-aminopropyl)-N-[(1R)-1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33ClN2O3.ClH/c1-20(2)28(34(17-7-16-33)31(36)23-12-10-21(3)11-13-23)30-26(18-22-8-5-4-6-9-22)29(35)25-15-14-24(32)19-27(25)37-30;/h4-6,8-15,19-20,28H,7,16-18,33H2,1-3H3;1H/t28-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLMZVWABFOLFGV-LNLSOMNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N(CCCN)C(C2=C(C(=O)C3=C(O2)C=C(C=C3)Cl)CC4=CC=CC=C4)C(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)N(CCCN)[C@@H](C2=C(C(=O)C3=C(O2)C=C(C=C3)Cl)CC4=CC=CC=C4)C(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80678822 | |

| Record name | N-(3-Aminopropyl)-N-[(1R)-1-(3-benzyl-7-chloro-4-oxo-4H-1-benzopyran-2-yl)-2-methylpropyl]-4-methylbenzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

553.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940929-33-9 | |

| Record name | SB-743921 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0940929339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Aminopropyl)-N-[(1R)-1-(3-benzyl-7-chloro-4-oxo-4H-1-benzopyran-2-yl)-2-methylpropyl]-4-methylbenzamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SB-743921 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YW6FB68GM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

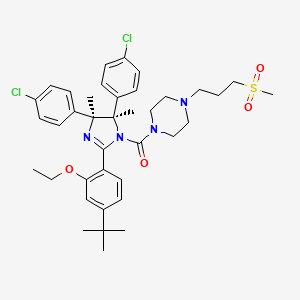

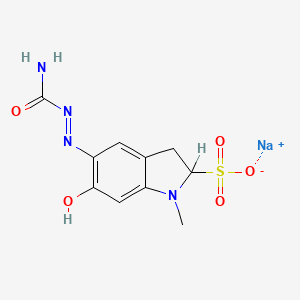

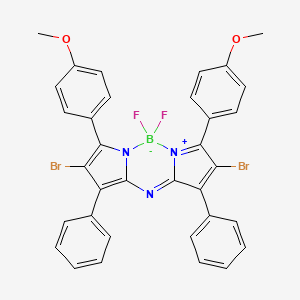

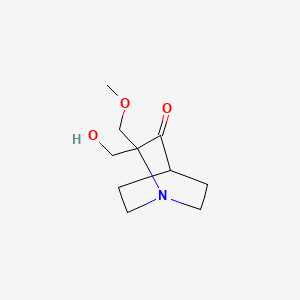

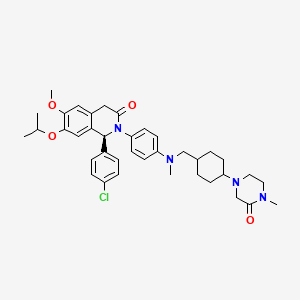

Feasible Synthetic Routes

Q1: What is the primary molecular target of SB-743921?

A1: SB-743921 selectively inhibits the kinesin spindle protein (KSP), also known as Eg5. [, , , , , , , , , , , , , , , , , ]

Q2: How does SB-743921 interact with KSP?

A2: SB-743921 binds to the ATP-binding domain of KSP with high affinity (Ki = 0.1 nM). [] This binding prevents KSP from utilizing ATP, which is essential for its function. [, ]

Q3: What is the role of KSP in cell division?

A3: KSP is a motor protein crucial for the assembly and maintenance of the mitotic spindle, a structure responsible for separating chromosomes during cell division. [, , ]

Q4: What are the downstream effects of KSP inhibition by SB-743921?

A4: Inhibiting KSP with SB-743921 disrupts mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis (programmed cell death) in cancer cells. [, , , , , , , , , , , , ]

Q5: Does SB-743921 affect TP53 status in cancer cells?

A6: Recent research suggests that SB-743921 might be particularly effective in killing TP53-mutant cancer cells. [, , ] These cells exhibit increased sensitivity to KIF11 inhibition, potentially due to the impaired p53-mediated cell cycle checkpoints. [, ] Further studies are needed to confirm the clinical significance of this observation.

Q6: What is the molecular formula of SB-743921?

A6: The molecular formula of SB-743921 is C31H35ClN2O3 • HCl.

Q7: What is the molecular weight of SB-743921?

A7: The molecular weight of SB-743921 is 551.5 g/mol.

Q8: Is spectroscopic data available for SB-743921?

A8: While specific spectroscopic data is not detailed within the provided research articles, it is safe to assume that standard characterization techniques such as NMR and mass spectrometry were used during the development of this compound.

Q9: What is the preclinical efficacy of SB-743921?

A9: SB-743921 has demonstrated significant antitumor activity in various preclinical models, including:

- In vitro: Potent cytotoxicity against a panel of cancer cell lines, including lymphoma, breast cancer, multiple myeloma, and others. [, , , , , , , , ]

- In vivo: Significant tumor growth inhibition and improved survival in xenograft models of lymphoma, breast cancer, and Ewing sarcoma. [, , , , , , ]

Q10: What about the clinical trials of SB-743921?

A11: SB-743921 has undergone Phase I and I/II clinical trials in patients with lymphoma. [, , , ] The trials aimed to establish the safety profile, pharmacokinetics, and maximum tolerated dose of the drug.

Q11: What are the key findings from the clinical trials?

A11: Key findings from Phase I/II trials of SB-743921 include:

- Tolerability: SB-743921 was generally well-tolerated, with neutropenia being the primary dose-limiting toxicity. [, , , ]

- Pharmacokinetics: SB-743921 displayed favorable pharmacokinetic properties, including dose-proportional exposure and a manageable half-life. [, , ]

- Efficacy: Preliminary evidence of antitumor activity, including partial responses, was observed in patients with lymphoma, particularly Hodgkin Lymphoma. [, , ]

Q12: What are the known resistance mechanisms to SB-743921?

A14: Studies have identified point mutations in the KSP ATP-binding pocket that can confer resistance to SB-743921. [, ]

Q13: Is this resistance solely due to steric hindrance at the binding site?

A15: Interestingly, research suggests that resistance to SB-743921 might not solely be due to direct steric hindrance at the binding site. [, ] Changes in protein flexibility and altered energy fluctuation pathways within KSP, termed \"resistance by allostery,\" are also implicated in resistance mechanisms. [, ]

Q14: What are the main toxicities associated with SB-743921?

A16: Neutropenia (low white blood cell count) is the primary dose-limiting toxicity observed in clinical trials of SB-743921. [, , , ] The use of prophylactic G-CSF (granulocyte colony-stimulating factor) is being investigated to mitigate this side effect. [, , ]

Q15: Are there other toxicities of concern?

A17: Importantly, SB-743921 does not appear to cause peripheral neuropathy, a common and often debilitating side effect associated with other anti-mitotic agents like taxanes. [, ] This difference in toxicity profile highlights a potential advantage of KSP inhibitors like SB-743921.

Q16: What are the future directions for SB-743921 research?

A16: Future research directions for SB-743921 include:

- Mechanism-based combination therapies: Exploring synergistic combinations with other anticancer agents, such as bortezomib, to enhance efficacy and overcome resistance. [, ]

- Biomarker development: Identifying biomarkers that can predict response to SB-743921 and guide patient selection for therapy. []

- Drug delivery optimization: Developing novel drug delivery strategies to enhance tumor targeting and improve the therapeutic index of SB-743921. []

Q17: What are the potential applications of SB-743921 in cancer therapy?

A17: SB-743921 holds promise as a potential therapeutic agent for various cancers, including:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-[(6-fluoroquinolin-2-yl)methylamino]-3-bicyclo[3.1.0]hexanyl]-N-hydroxypyrimidine-5-carboxamide](/img/structure/B612059.png)

![(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide](/img/structure/B612063.png)